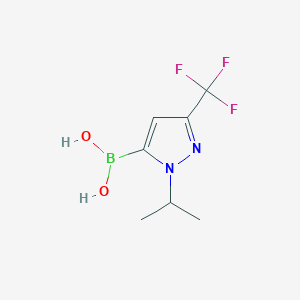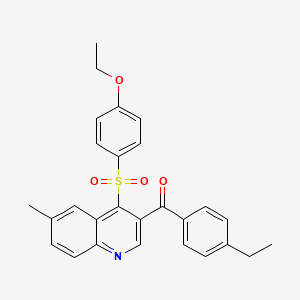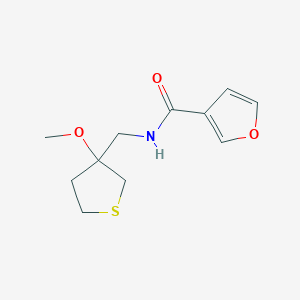
N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide, also known as MTMF, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. MTMF is a derivative of furan, a heterocyclic organic compound that has been extensively studied for its various biological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Furan derivatives have been explored for their reactivity and potential in synthesizing novel compounds. For example, the synthesis of 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone demonstrates the utility of furan derivatives in creating compounds with potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Biological Activity and Drug Design
The synthesis and study of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan components, have shown significant antiprotozoal activities. These studies reveal the potential of furan-containing compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Molecular Interactions and Material Properties
Research on furan and thiophene derivatives extends into materials science, where these compounds are studied for their electronic properties and interactions. For instance, the study of conformational preferences of furan- and thiophene-based arylamides provides insights into the design of foldamer structures, highlighting the influence of intramolecular interactions on material properties (Galan et al., 2013).
Anticancer Agents and EGFR Inhibitors
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds showed potent cytotoxic activities against cancer cell lines with high EGFR expression, underscoring the relevance of furan derivatives in cancer research (Lan et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should aim to elucidate these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
Propiedades
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLIOGAGIXLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)

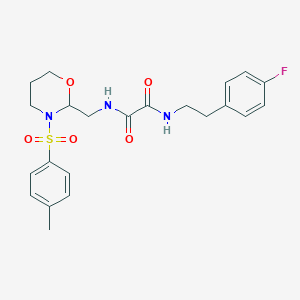

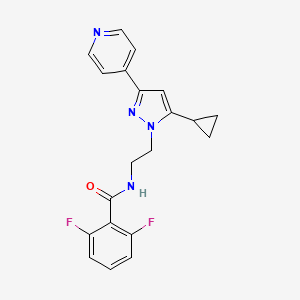


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
